![molecular formula C20H12ClF3N4O4 B3034925 2-[2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dioxopyrimidin-1-yl]ethyl]isoindole-1,3-dione CAS No. 251310-59-5](/img/structure/B3034925.png)
2-[2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dioxopyrimidin-1-yl]ethyl]isoindole-1,3-dione
Descripción general
Descripción
The compound "2-[2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dioxopyrimidin-1-yl]ethyl]isoindole-1,3-dione" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, similar compounds with isoindole-1,3-dione structures and pyridinyl substituents have been synthesized and studied for various biological activities, including hypoglycemic and anticonvulsant effects .
Synthesis Analysis
The synthesis of related compounds typically involves cyclization reactions and condensation processes. For instance, the synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine suggests a method that could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of 5-(isoindole-1,3-dione)-pyrimidinones through [4+2] cycloaddition reactions indicates a possible synthetic route involving the formation of a pyrimidinone ring attached to an isoindole-1,3-dione moiety .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray diffraction methods. For example, the crystal structure of 2-(pyrrol-1-yl)-4,7-dihydro-4,7-epoxyisoindole-1,3(7aH,3aH)-dione was determined by single-crystal X-ray diffraction . Similarly, the structure of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione was confirmed by X-ray diffraction studies and compared with DFT calculations .
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes interactions with proteins, as demonstrated by the binding of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione to bovine serum albumin . Additionally, the reactivity of the isoindole-1,3-dione moiety in cycloaddition reactions to form pyrimidinones has been documented .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using a variety of techniques. The thermal stability of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione was assessed, revealing high stability in an open atmosphere . The optical properties of 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione were investigated, showing good transparency in the UV, visible, and NIR regions, suggesting potential for NLO applications .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : This compound can be synthesized through reactions involving secondary amines and formylbenzoic acid, leading to various derivatives, including isoindole-6,12-diones. Such synthesis techniques are pivotal in the development of chemically diverse compounds for various applications (Vasilin et al., 2015).
Photophysical Properties : Research shows that the molecular design of donor-π-acceptor pyrimidine-phthalimide derivatives can be used for developing pH sensors and logic gates, highlighting the compound's potential in material science and sensor technology (Yan et al., 2017).
Biotransformation and Biological Interactions
Binding to Proteins : Studies have investigated the binding of similar compounds to proteins like bovine serum albumin. This interaction is significant for understanding the pharmacokinetics and pharmacodynamics of these compounds (Alanazi et al., 2018).
Metabolic Pathways : Research on the biotransformation of related compounds has revealed insights into their metabolic fate, including N-oxidation and ring contraction. This is crucial for drug development and understanding the metabolic processing of such compounds in biological systems (Lindgren et al., 2013).
Antimicrobial and Anticonvulsant Activities
Antimicrobial Properties : Various derivatives have been synthesized with promising antimicrobial activities, indicating potential uses in developing new antimicrobial agents (Farghaly et al., 2015).
Anticonvulsant Effects : Functionalized pyrimidinones, which share structural similarities, have shown potential in anticonvulsant activities, suggesting possible applications in treating seizure disorders (Sharma et al., 2016).
Direcciones Futuras
The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. Given the presence of several functional groups and structural motifs that are common in bioactive molecules, this compound could potentially be of interest in fields such as medicinal chemistry or agrochemistry .
Propiedades
IUPAC Name |
2-[2-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dioxopyrimidin-1-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N4O4/c21-14-9-11(20(22,23)24)10-25-16(14)27-6-5-15(29)26(19(27)32)7-8-28-17(30)12-3-1-2-4-13(12)18(28)31/h1-6,9-10H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTONVJDTAYTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C=CN(C3=O)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301104052 | |
| Record name | 2-[2-[3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,6-dihydro-2,6-dioxo-1(2H)-pyrimidinyl]ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dioxopyrimidin-1-yl]ethyl]isoindole-1,3-dione | |
CAS RN |
251310-59-5 | |
| Record name | 2-[2-[3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,6-dihydro-2,6-dioxo-1(2H)-pyrimidinyl]ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251310-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,6-dihydro-2,6-dioxo-1(2H)-pyrimidinyl]ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2-oxoethyl]-N,N-dimethyl-2-oxo-1-ethanaminium bromide](/img/structure/B3034842.png)
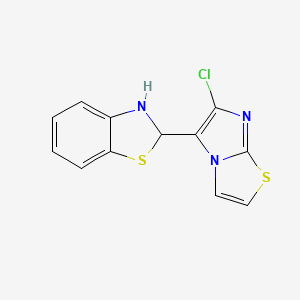

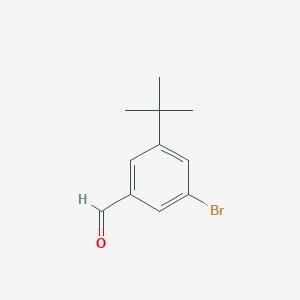
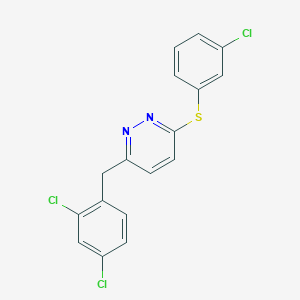
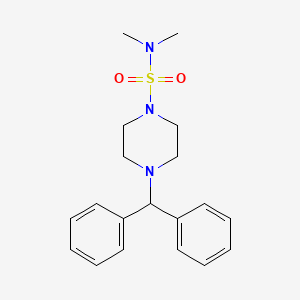
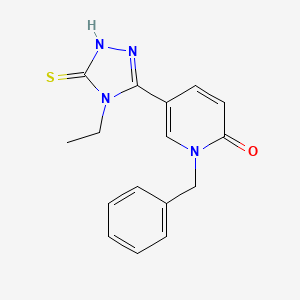
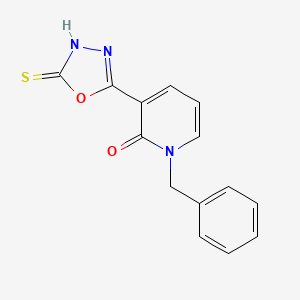
![1-benzyl-3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone](/img/structure/B3034858.png)
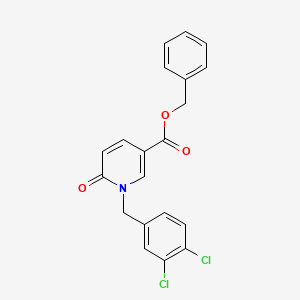
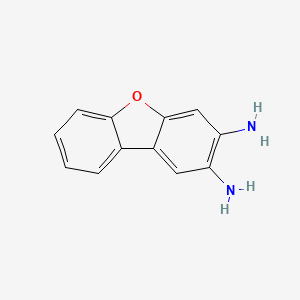

![5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3034863.png)
![4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3034864.png)